4-Phenyl-cinnoline hcl

Catalog No.
S14295938
CAS No.
M.F
C14H11ClN2
M. Wt
242.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-cinnoline hcl

Product Name

4-Phenyl-cinnoline hcl

IUPAC Name

4-phenylcinnoline;hydrochloride

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C14H10N2.ClH/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14;/h1-10H;1H

InChI Key

NLFMILGTWWICBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32.Cl

4-Phenyl-cinnoline hydrochloride is a heterocyclic compound characterized by its structure, which includes a cinnoline moiety substituted with a phenyl group at the fourth position. Its chemical formula is C14H11ClN2C_{14}H_{11}ClN_2, and it is often encountered in the form of its hydrochloride salt, which enhances its solubility in aqueous environments. This compound exhibits unique properties due to the presence of both aromatic and nitrogen-containing functionalities, making it a subject of interest in various chemical and biological studies.

Typical of heterocyclic compounds. Notably:

  • Oxidation: The compound can be oxidized to yield quinoline derivatives, which are important in medicinal chemistry .
  • Cyclization Reactions: It can undergo cyclization under specific conditions to form more complex structures, often utilized in synthetic organic chemistry .
  • Substitution Reactions: The aromatic nature of the phenyl group allows for electrophilic substitution reactions, which can modify the compound's properties and enhance its biological activity .

Research indicates that 4-Phenyl-cinnoline hydrochloride exhibits notable biological activities, particularly in the context of antiviral properties. Studies have shown that derivatives of this compound can inhibit viral replication, making them potential candidates for drug development against various viral infections . Additionally, compounds with similar structures have been investigated for their anticancer properties, highlighting the importance of this class of compounds in pharmaceutical research.

The synthesis of 4-Phenyl-cinnoline hydrochloride can be achieved through several methods:

  • Richter Synthesis: This method involves the cyclization of appropriate precursors to form the cinnoline structure, followed by substitution to introduce the phenyl group.
  • Borsche Cinnoline Synthesis: This approach utilizes specific starting materials that undergo cyclization to yield cinnoline derivatives .
  • Widman–Stoermer Synthesis: A ring-closing reaction that can also be adapted for synthesizing derivatives related to 4-Phenyl-cinnoline .

The choice of synthesis method often depends on the desired purity and yield of the final product.

4-Phenyl-cinnoline hydrochlorideCinnoline core + phenyl groupAntiviral, anticancerPharmaceuticals, chemical researchCinnolineBasic heterocyclic structureLimited activitySynthetic precursorQuinolineNitrogen at different positionAntimicrobial, antimalarialDrug developmentPhthalazineTwo nitrogen atomsVaries (less studied)Potential pharmaceuticals

4-Phenyl-cinnoline hydrochloride is unique due to its specific substitution pattern and resultant biological activities, setting it apart from these related compounds while also offering pathways for further research and application development.

Interaction studies involving 4-Phenyl-cinnoline hydrochloride often focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding how modifications to the compound's structure can influence its efficacy and selectivity as a therapeutic agent. For instance, variations in substituents on the phenyl group can significantly alter biological activity, as evidenced by structure-activity relationship studies .

Several compounds share structural similarities with 4-Phenyl-cinnoline hydrochloride, including:

  • Cinnoline: A simpler derivative lacking the phenyl substitution; it serves as a precursor for various synthetic transformations.
  • Quinoline: Similar in structure but with different nitrogen positioning; known for its extensive use in medicinal chemistry.
  • Phthalazine: Another nitrogen-containing heterocycle that exhibits distinct biological activities compared to cinnolines.

Comparison Table

CompoundStructure FeaturesBiological Activity

Intramolecular Friedel-Crafts Acylation Mechanisms

The intramolecular Friedel-Crafts acylation represents a cornerstone in constructing the cinnoline core. This mechanism involves the electrophilic substitution of an acylium ion intermediate into an aromatic ring, facilitated by Lewis acids. For instance, aluminum chloride (AlCl₃) enables the cyclization of ethyl-3-oxo-2-(2-phenylhydrazinylidene)butanoate into 3-acetyl cinnoline derivatives via a chlorobenzene-mediated reflux process. The reaction proceeds through hydrazone intermediate formation, followed by AlCl₃-assisted intramolecular cyclization, yielding products with 64.5–84.6% efficiency.

A distinct approach employs polyphosphoric acid (PPA) as both catalyst and solvent, enabling a one-pot synthesis of benzo[h]cinnolines. Here, naphthylamidrazones undergo cyclization under PPA-mediated conditions at elevated temperatures, achieving direct formation of the cinnoline scaffold. Critically, extended heating beyond 3 hours drastically reduces yields, emphasizing the need for precise reaction control.

Polyphosphoric Acid-Mediated One-Pot Synthesis Optimization

PPA’s dual role as a Brønsted acid and dehydrating agent simplifies synthetic workflows. In a representative protocol, naphthylamidrazones cyclize at 60–65°C in PPA, with subsequent acid decomposition yielding 4-methylbenzo[h]cinnolines. Key optimization parameters include:

  • Temperature: Maintaining 60–65°C prevents side reactions.
  • Reaction time: Limiting to 3 hours maximizes yield (≥70%).
  • Workup: Cold water quenching ensures efficient product isolation.

This method eliminates multi-step purification, making it advantageous for large-scale applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.0610761 g/mol

Monoisotopic Mass

242.0610761 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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